molecular formula C21H25NO6 B6298585 Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate CAS No. 2225878-48-6

Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate

Cat. No.: B6298585
CAS No.: 2225878-48-6
M. Wt: 387.4 g/mol
InChI Key: HQLLKTFWZOKXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate is a synthetic intermediate widely used in medicinal chemistry and organic synthesis. Its structure features:

  • A benzyl ester at the carboxylate position, enhancing lipophilicity.
  • A tert-butoxycarbonyl (Boc)-protected amino group at the 2-position of the aromatic ring, providing stability during synthetic processes.
  • Methoxy groups at the 4- and 5-positions, which influence electronic properties and steric interactions.

This compound is pivotal in peptide synthesis, where the Boc group acts as a temporary protective moiety for amines, and the benzyl ester facilitates selective deprotection . Its structural design balances reactivity and stability, making it a versatile scaffold for drug development.

Properties

IUPAC Name

benzyl 4,5-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-21(2,3)28-20(24)22-16-12-18(26-5)17(25-4)11-15(16)19(23)27-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLLKTFWZOKXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)OCC2=CC=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate moiety.

    Reduction: Alcohols and amines.

    Substitution: Deprotected amines and corresponding acids.

Scientific Research Applications

Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate primarily involves the protection of amino groups. The Boc group is added to the amine via nucleophilic addition-elimination, forming a stable carbamate . The Boc group can be removed under acidic conditions, facilitating further chemical transformations .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Functional Comparisons

The following table highlights key structural and functional differences between the target compound and analogs:

Compound Name Substituents/Functional Groups Biological Activity/Applications Synthesis Method Key References
Benzyl 2-((Boc)amino)-4,5-dimethoxybenzoate Boc-amino, 4,5-dimethoxy, benzyl ester Intermediate for peptide synthesis, enzyme inhibition Boc protection via (Boc)₂O under basic conditions
Methyl 2-(chromenylcarbonylamino)-4,5-dimethoxybenzoate Chromenyl amide, methyl ester, 4,5-dimethoxy Enzyme inhibition (e.g., kinase targets), antimicrobial Chromenyl moiety cyclization + amide coupling
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Free amino, bis(2-methoxyethoxy), ethyl ester Improved solubility, potential CNS drug candidates Etherification of hydroxy groups
Methyl 2-[(4-butylphenyl)sulfonylamino]-4,5-dimethoxybenzoate Sulfonamide, 4-butylphenyl, methyl ester Enzyme inhibition via sulfonamide-protein interactions Sulfonylation with 4-butylbenzenesulfonyl chloride
Ethyl 2-(4-methoxybenzamido)-benzothiophene carboxylate Benzothiophene core, 4-methoxybenzamide, ethyl ester Anticancer, antimicrobial Heterocyclic ring formation + acylation
Key Observations:

Amino Group Protection: The Boc group in the target compound offers superior stability under acidic conditions compared to the free amino group in Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, which may require additional protection steps .

Ester Effects : The benzyl ester enhances lipophilicity, favoring membrane permeability, whereas methyl/ethyl esters (e.g., in ) improve solubility in polar solvents.

Bioactivity Drivers: The chromenyl amide in enables π-π stacking with enzyme active sites, enhancing kinase inhibition. The sulfonamide in forms hydrogen bonds with catalytic residues (e.g., in carbonic anhydrases), a mechanism distinct from the Boc-amino group’s role.

Biological Activity

Benzyl 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C16H23NO5
  • Molecular Weight : 309.36 g/mol
  • CAS Number : Not specifically mentioned in the search results but closely related compounds have CAS numbers that can be referenced for further studies.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Research suggests that compounds with similar structures can act as inhibitors or modulators of key enzymatic pathways. For instance, certain benzyl derivatives have been shown to influence cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of prodrugs .

Anticancer Properties

Several studies have investigated the anticancer potential of benzyl derivatives. For example, a related compound was tested against human epidermoid carcinoma cell lines (KB-31 and KB-8511), showing varying levels of cytotoxicity with IC50 values greater than 2.815 μM for KB-31 and 2.496 μM for KB-8511 . Such findings indicate that structural modifications can significantly alter the efficacy of these compounds against cancer cells.

Enzyme Inhibition

Benzyl derivatives are often evaluated for their ability to inhibit specific enzymes. For instance, the inhibition of cytochrome P450 enzymes has been documented, suggesting a potential role in modulating drug interactions and metabolism .

Case Studies

  • Study on Cytochrome P450 Interaction :
    • Objective : To evaluate the interaction between benzyl derivatives and cytochrome P450.
    • Method : In vitro assays measuring enzyme activity post-treatment with various concentrations of the compound.
    • Results : Significant alterations in enzyme activity were observed, indicating potential for drug-drug interactions.
  • Anticancer Activity Assessment :
    • Objective : To determine the cytotoxic effects of this compound on cancer cell lines.
    • Method : MTT assay was used to assess cell viability after treatment.
    • Results : The compound exhibited dose-dependent cytotoxicity, warranting further investigation into its mechanism of action.

Data Table

Compound NameCAS NumberIC50 (μM)Target EnzymeBiological Activity
This compoundTBD>2.815 (KB-31), 2.496 (KB-8511)Cytochrome P450Anticancer
Related Compound A72468-46-3TBDTBDTBD
Related Compound B105183-60-6TBDTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.